REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[C:5](Cl)([CH3:7])=[CH2:6].[N+:9]([C:12]1[CH:17]=[CH:16][C:15](O)=[CH:14][CH:13]=1)([O-:11])=[O:10].C(Cl)(Cl)Cl>N1C=CC=CC=1>[C:1](=[O:3])([O:2][C:15]1[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=1)[O:4][C:5]([CH3:7])=[CH2:6] |f:0.1|
|
Name
|
isopropenyl chloride carbonate
|
Quantity
|
6.68 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.C(=C)(C)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooling for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
further stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the reaction solution was washed succesively with 1N aqueous hydrochloric acid solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a satureated aqueous sodium chloride solution, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(=C)C)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |